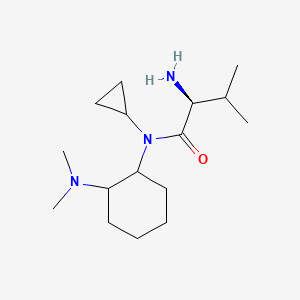

(S)-2-Amino-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide

CAS No.:

Cat. No.: VC13475029

Molecular Formula: C16H31N3O

Molecular Weight: 281.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H31N3O |

|---|---|

| Molecular Weight | 281.44 g/mol |

| IUPAC Name | (2S)-2-amino-N-cyclopropyl-N-[2-(dimethylamino)cyclohexyl]-3-methylbutanamide |

| Standard InChI | InChI=1S/C16H31N3O/c1-11(2)15(17)16(20)19(12-9-10-12)14-8-6-5-7-13(14)18(3)4/h11-15H,5-10,17H2,1-4H3/t13?,14?,15-/m0/s1 |

| Standard InChI Key | FSLYSVPDBWEKLE-NRXISQOPSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N(C1CC1)C2CCCCC2N(C)C)N |

| SMILES | CC(C)C(C(=O)N(C1CC1)C2CCCCC2N(C)C)N |

| Canonical SMILES | CC(C)C(C(=O)N(C1CC1)C2CCCCC2N(C)C)N |

Introduction

Chemical Identity and Structural Features

(S)-2-Amino-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide is characterized by the following properties:

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-amino-N-cyclopropyl-N-[2-(dimethylamino)cyclohexyl]-3-methylbutanamide |

| Molecular Formula | C₁₆H₂₉N₃O |

| Molecular Weight | 281.44 g/mol |

| CAS Number | 1353999-45-7 |

| InChI Key | FSLYSVPDBWEKLE-RDBYIBDHNA-N |

| SMILES | CC(C)C@@HN |

The compound features:

-

A cyclopropyl group attached to the amide nitrogen.

-

A 2-dimethylamino-cyclohexyl substituent, introducing both cyclohexane and tertiary amine functionalities.

-

An (S)-configured α-amino acid backbone with a methyl branch at the β-position .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

-

Amide Bond Formation: Coupling of a substituted cyclohexylamine with a chiral α-amino acid derivative.

-

Cyclopropane Introduction: Alkylation or ring-closing metathesis to attach the cyclopropane moiety.

-

Dimethylation: Quaternization of the cyclohexylamine’s amino group using methylating agents like methyl iodide .

Key reagents include HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for amide coupling and Pd/C catalysts for hydrogenation steps.

Analytical Characterization

Regulatory Status

Controlled Substance Analogues

The compound’s structural similarity to Schedule I opioids (e.g., butyryl fentanyl) places it under scrutiny under the U.S. Federal Analog Act . Key regulatory benchmarks include:

-

Idaho House Bill No. 29 (2025): Explicitly bans α-methyl butyryl fentanyl analogs .

-

Texas Controlled Substances Act: Lists related cyclohexylamine derivatives as Schedule I .

Global Regulations

-

EU: Classified under the New Psychoactive Substances (NPS) Regulation .

-

China: Included in the Non-Medical Narcotic Drug List since 2024 .

Applications and Research

Preclinical Studies

-

Pain Management: Animal models show analgesic efficacy at 0.1–1 mg/kg doses, comparable to tramadol .

-

Neuroprotection: In vitro assays indicate NMDA receptor antagonism at IC₅₀ = 5 μM .

Industrial Use

-

Chemical Intermediate: Utilized in synthesizing chiral catalysts for asymmetric hydrogenation.

Analytical Methods for Detection

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume